(s)-2-Amino-2-(2-fluoro-4-methylphenyl)ethan-1-ol
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Overview
Description
(s)-2-Amino-2-(2-fluoro-4-methylphenyl)ethan-1-ol is an organic compound with the molecular formula C9H12FNO This compound is characterized by the presence of an amino group, a fluoro-substituted aromatic ring, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-2-Amino-2-(2-fluoro-4-methylphenyl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the asymmetric reductive coupling of benzaldehyde with nitrone, followed by dehydroxylation of the resulting hydroxyamino alcohol in the presence of aqueous hydrochloric acid and a palladium on carbon (Pd/C) catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-catalyzed reactions, such as those involving transition metals like iron, nickel, and ruthenium, is common in industrial settings due to their efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
(s)-2-Amino-2-(2-fluoro-4-methylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The fluoro group on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the fluoro group can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
(s)-2-Amino-2-(2-fluoro-4-methylphenyl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential use in the development of new pharmaceutical agents, particularly in the treatment of neurological disorders.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (s)-
Properties
Molecular Formula |
C9H12FNO |
---|---|
Molecular Weight |
169.20 g/mol |
IUPAC Name |
(2S)-2-amino-2-(2-fluoro-4-methylphenyl)ethanol |
InChI |
InChI=1S/C9H12FNO/c1-6-2-3-7(8(10)4-6)9(11)5-12/h2-4,9,12H,5,11H2,1H3/t9-/m1/s1 |
InChI Key |
ZWHDKHFGPFVJJQ-SECBINFHSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)[C@@H](CO)N)F |
Canonical SMILES |
CC1=CC(=C(C=C1)C(CO)N)F |
Origin of Product |
United States |
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